Methyl 4-methyl-3,4-dihydronaphthalene-2-carboxylate
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Overview
Description
Methyl 4-methyl-3,4-dihydronaphthalene-2-carboxylate is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by a methyl group and a carboxylate ester group attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-3,4-dihydronaphthalene-2-carboxylate typically involves the reaction of 4-methyl-3,4-dihydronaphthalene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
4-methyl-3,4-dihydronaphthalene-2-carboxylic acid+methanolsulfuric acidmethyl 4-methyl-3,4-dihydronaphthalene-2-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3,4-dihydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br) or nitric acid (HNO).
Major Products
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
Methyl 4-methyl-3,4-dihydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-methyl-3,4-dihydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The aromatic ring system can also participate in π-π interactions with other aromatic compounds, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dihydronaphthalene-2-carboxylate
- 4-methyl-3,4-dihydronaphthalene-2-carboxylic acid
- 2-methyl-3,4-dihydronaphthalene
Uniqueness
Methyl 4-methyl-3,4-dihydronaphthalene-2-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester group on the naphthalene ring system. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
70563-87-0 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 4-methyl-3,4-dihydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H14O2/c1-9-7-11(13(14)15-2)8-10-5-3-4-6-12(9)10/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
UQVQSMMZTUIHAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC2=CC=CC=C12)C(=O)OC |
Origin of Product |
United States |
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